molecular formula C14H15ClN2O2 B14868192 (E)-4-(3-(2-chlorophenyl)acryloyl)-3-methylpiperazin-2-one

(E)-4-(3-(2-chlorophenyl)acryloyl)-3-methylpiperazin-2-one

Cat. No.: B14868192
M. Wt: 278.73 g/mol
InChI Key: AIWYADMUCJQJIT-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(3-(2-chlorophenyl)acryloyl)-3-methylpiperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a chlorophenyl group attached to an acryloyl moiety, which is further linked to a piperazinone ring. The compound’s unique structure makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(3-(2-chlorophenyl)acryloyl)-3-methylpiperazin-2-one typically involves the reaction of (E)-3-(2-chlorophenyl)acryloyl chloride with 3-methylpiperazin-2-one. The reaction is carried out in the presence of a base, such as sodium carbonate, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(3-(2-chlorophenyl)acryloyl)-3-methylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the acryloyl group to an alkyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alkyl derivatives. Substitution reactions can result in the replacement of the chlorophenyl group with various nucleophiles.

Scientific Research Applications

(E)-4-(3-(2-chlorophenyl)acryloyl)-3-methylpiperazin-2-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-4-(3-(2-chlorophenyl)acryloyl)-3-methylpiperazin-2-one involves its interaction with specific molecular targets. The compound’s acryloyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a chlorophenyl group, acryloyl moiety, and piperazinone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H15ClN2O2

Molecular Weight

278.73 g/mol

IUPAC Name

4-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-3-methylpiperazin-2-one

InChI

InChI=1S/C14H15ClN2O2/c1-10-14(19)16-8-9-17(10)13(18)7-6-11-4-2-3-5-12(11)15/h2-7,10H,8-9H2,1H3,(H,16,19)/b7-6+

InChI Key

AIWYADMUCJQJIT-VOTSOKGWSA-N

Isomeric SMILES

CC1C(=O)NCCN1C(=O)/C=C/C2=CC=CC=C2Cl

Canonical SMILES

CC1C(=O)NCCN1C(=O)C=CC2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.